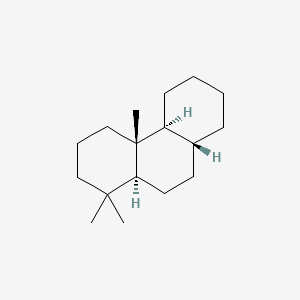
Podocarpane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Podocarpane is a terpenoid fundamental parent.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Podocarpane derivatives have shown promising anticancer properties. For instance, certain this compound-type diterpenes have been evaluated for their cytotoxic effects against human cancer cell lines. A study reported that compounds derived from this compound exhibited significant activity against HeLa cells, with IC50 values of 3.1 μM for one derivative and 8.1 μM for another . This highlights the potential of this compound in developing new anticancer agents.
Antimicrobial Properties
this compound compounds have also been investigated for their antimicrobial activities. The isolation of specific this compound-type compounds from various plant sources has demonstrated efficacy against pathogenic bacteria, suggesting their use in developing natural antimicrobial agents .
Synthetic Organic Chemistry
Diels-Alder Reactions
this compound has been utilized as a precursor in synthetic organic chemistry, particularly in Diels-Alder reactions to synthesize complex bicyclic structures. Research indicates that this compound-type ortho-benzoquinones can be synthesized using iron(III) chloride as a catalyst, facilitating the construction of functionalized bicyclo[2.2.2]octanes . This application underscores the versatility of this compound in synthetic methodologies.
Total Synthesis of Diterpenoids
The total synthesis of atisane-type diterpenoids employing this compound as a starting material has been documented. This process involves multiple steps including cycloadditions and functional group transformations, showcasing the utility of this compound in synthesizing complex natural products .
Case Study: Cytotoxicity Against Cancer Cell Lines
A detailed investigation into the cytotoxicity of this compound derivatives revealed that several compounds exhibit potent antiproliferative effects against various cancer cell lines. The study utilized a combination of NMR spectroscopy and cytotoxic assays to elucidate the structure-activity relationship (SAR) of these compounds .
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound Derivative A | 3.1 | HeLa |
| This compound Derivative B | 8.1 | HeLa |
| Other Derivative C | 5.0 | MCF-7 |
Phytochemical Research
This compound is frequently isolated from various plant species, contributing to the understanding of plant-derived bioactive compounds. For example, research on Taiwania cryptomerioides identified several this compound-type trinorditerpenes, emphasizing the compound's role in traditional medicine and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H30 |
|---|---|
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
(4aS,4bR,8aS,10aR)-4b,8,8-trimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C17H30/c1-16(2)11-6-12-17(3)14-8-5-4-7-13(14)9-10-15(16)17/h13-15H,4-12H2,1-3H3/t13-,14+,15+,17-/m1/s1 |
Clave InChI |
OEWMDAWVOVKZEQ-WBTNSWJXSA-N |
SMILES |
CC1(CCCC2(C1CCC3C2CCCC3)C)C |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CC[C@@H]3[C@@H]2CCCC3)(C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3C2CCCC3)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















